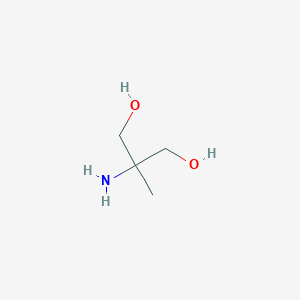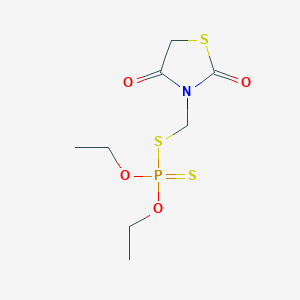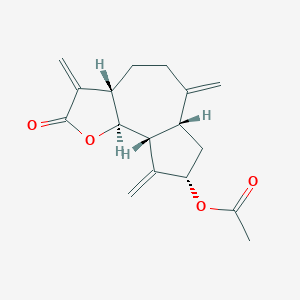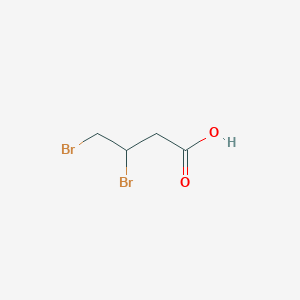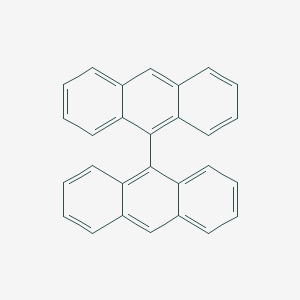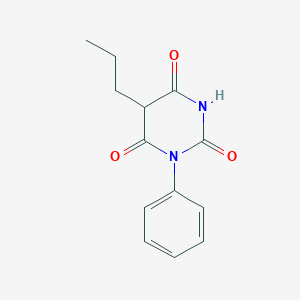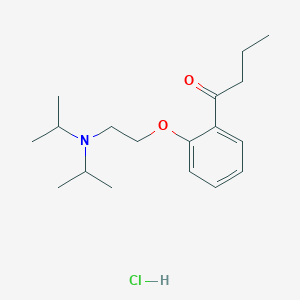![molecular formula C9H14O5 B094334 (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 17073-95-9](/img/structure/B94334.png)
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide that is widely used in various scientific research applications. Cyclodextrin is a unique molecule that has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for a wide range of guest molecules.
Mechanism Of Action
The mechanism of action of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for various guest molecules. When a guest molecule enters the hydrophobic cavity, it forms a complex with (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, which enhances its solubility and stability.
Biochemical And Physiological Effects
Cyclodextrin has been shown to have various biochemical and physiological effects. It has been reported to reduce cholesterol levels, enhance insulin sensitivity, and improve cognitive function. Cyclodextrin has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Cyclodextrin has several advantages for lab experiments. It is a safe and biocompatible molecule that can be easily synthesized and modified. Cyclodextrin can also form inclusion complexes with various guest molecules, which enhances their solubility and stability. However, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol also has some limitations, such as its high cost and limited availability in some regions.
Future Directions
Cyclodextrin has a vast potential for future research directions. One of the potential areas of research is the development of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-based drug delivery systems, which can improve the solubility, stability, and bioavailability of various drugs. Cyclodextrin can also be used as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can be used to develop new food and cosmetic products with enhanced properties.
Conclusion
In conclusion, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is a unique molecule that has a wide range of scientific research applications. It can be synthesized by enzymatic or chemical methods and has a mechanism of action based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research are vast and promising, which makes it a potential molecule for various fields such as pharmaceuticals, food, and cosmetics.
Synthesis Methods
Cyclodextrin can be synthesized by enzymatic or chemical methods. Enzymatic synthesis involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucanotransferase (CGTase), an enzyme that catalyzes the transfer of glucose units from one molecule to another. Chemical synthesis, on the other hand, involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol precursors such as starch and glucose, which are treated with various chemicals to form (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol.
Scientific Research Applications
Cyclodextrin has a wide range of scientific research applications due to its unique molecular structure. It is commonly used as a solubilizing agent, drug delivery carrier, and chiral selector in various fields such as pharmaceuticals, food, and cosmetics. Cyclodextrin can form inclusion complexes with various guest molecules such as drugs, dyes, and fragrances, which enhances their solubility and stability. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can also be used to separate enantiomers in chiral chromatography.
properties
CAS RN |
17073-95-9 |
|---|---|
Product Name |
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.2 g/mol |
IUPAC Name |
(1R,2S,6R,7S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7-,8-/m1/s1 |
InChI Key |
IQSQTOWMVAKJTC-DWOUCZDBSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@H]([C@H]2O1)O)C |
SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
Canonical SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
synonyms |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-talopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



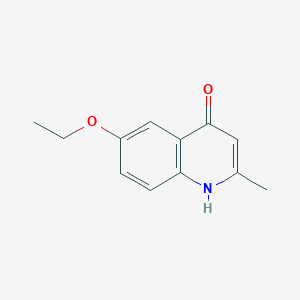
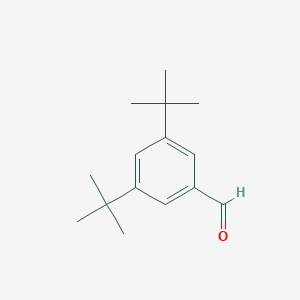
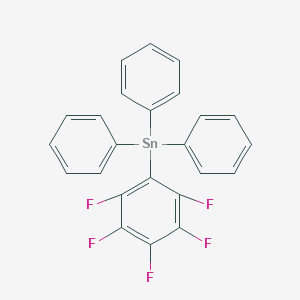
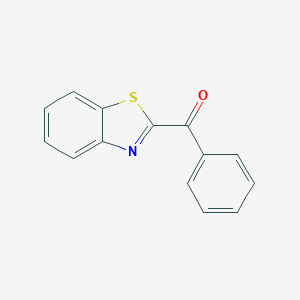


![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
